molecular formula C20H19NO4S2 B6495089 methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-42-3

methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6495089
CAS No.: 941978-42-3
M. Wt: 401.5 g/mol
InChI Key: RSIWVNQKVWRUOH-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.07555043 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate, a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data and findings from various studies.

Structural Overview

The compound features a unique structure characterized by:

  • Thiophene Ring : Provides aromatic stability and potential reactivity.
  • Sulfamoyl Group : Known for its role in biological activity, particularly as an antibacterial agent.
  • Methyl Ester Functional Group : Enhances solubility and reactivity.

The molecular formula is C20H19N1O4S2C_{20}H_{19}N_{1}O_{4}S_{2} with a molecular weight of approximately 318.39 g/mol .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Several studies have investigated its antimicrobial efficacy. For instance, it has shown promising results against various bacterial strains, especially Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antibacterial activity, comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights its anticancer properties, particularly against specific cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Sulfonamide Group : Reaction with sulfonamide reagents under controlled conditions.
  • Esterification : The carboxylic acid group is esterified using methanol with an acid catalyst.

This multi-step synthesis allows for the generation of various derivatives with potentially altered biological activities .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli (MIC values: 3.12 - 12.5 µg/mL)
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity with MIC values lower than those of traditional antibiotics used as controls .
  • Anti-inflammatory Mechanism :
    In vitro experiments revealed that the compound could reduce tumor necrosis factor-alpha (TNF-α) levels in activated macrophages, indicating its potential use in inflammatory conditions .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWVNQKVWRUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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